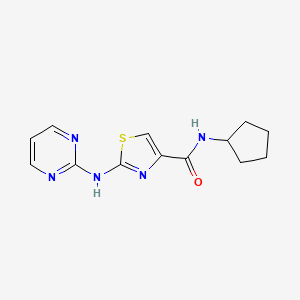

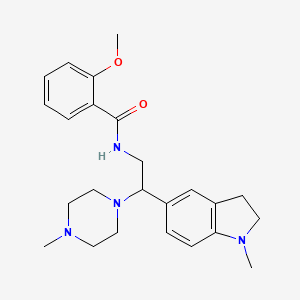

N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokine receptors, which play important roles in immune responses. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Wissenschaftliche Forschungsanwendungen

Cyclin-Dependent Kinase (CDK) Inhibition

N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide derivatives have been investigated for their potential as cyclin-dependent kinase inhibitors, particularly CDK2. These compounds are synthesized and analyzed for their structure-activity relationships (SAR), biochemical selectivity, and cellular effects. Studies reveal that some derivatives exhibit potent inhibition of CDK2, with implications for antiproliferative and proapoptotic effects consistent with cellular CDK inhibition, indicating potential applications in cancer therapy (Wang et al., 2004).

Stem Cell Research

Certain derivatives, such as N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), are known to facilitate the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This highlights the compound's potential in stem cell research and regenerative medicine, offering a streamlined synthesis approach suitable for large-scale application (Ries et al., 2013).

Antitumor Activity

Research into pyrimidiopyrazole derivatives, which share a core structure with this compound, has demonstrated notable in vitro antitumor activity. Molecular docking studies suggest these compounds may interact effectively with key biological targets, offering insights into their potential as antitumor agents (Fahim et al., 2019).

Histone Deacetylase (HDAC) Inhibition

The design and synthesis of related compounds have shown selective inhibition of histone deacetylases (HDACs), particularly HDACs 1-3 and 11. These inhibitors block cancer cell proliferation and induce apoptosis, indicating their potential in cancer treatment (Zhou et al., 2008).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Substituted benzamides, structurally related to this compound, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These findings suggest potential applications in the treatment of diseases associated with angiogenesis, such as cancer (Borzilleri et al., 2006).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit Rho kinase , an enzyme involved in various cellular processes.

Biochemical Pathways

For example, some thiazole derivatives have been found to reverse Ang II-induced MYPT1 and MLC phosphorylation .

Result of Action

For instance, some thiazole derivatives have been found to enhance fibroblast reprogramming efficiency during pluripotent stem cell formation .

Action Environment

The action of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Biochemische Analyse

Biochemical Properties

N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide plays a role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with enzymes such as ROCK . This interaction is crucial in preventing trypsinization-induced apoptosis in human embryonic stem cell (hESC) cultures .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It has been reported to prevent apoptosis in hESC cultures by stabilizing newly synthesized cell surface E-cadherin and promoting cell-cell adhesion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. It is a potent inhibitor of ROCK, an enzyme involved in various cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that the compound effectively prevents trypsinization-induced apoptosis in hESC cultures .

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c19-11(16-9-4-1-2-5-9)10-8-20-13(17-10)18-12-14-6-3-7-15-12/h3,6-9H,1-2,4-5H2,(H,16,19)(H,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZIKPJTXGKBGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)

![2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2993972.png)

![1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one](/img/structure/B2993979.png)

![[1-(3-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B2993983.png)

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)

![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)

![4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993990.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2993991.png)